

Application Note: GC-MS Analysis of Fatty Acid Profile in C10-12 Glycerides

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Compound of Interest

Compound Name: Glycerides, C10-12

Cat. No.: B1230263

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Introduction

Medium-chain triglycerides (MCTs), particularly C10-12 glycerides, are of significant interest in the pharmaceutical, nutraceutical, and food industries for their unique physiological and functional properties.^[1] C10-12 glycerides are primarily composed of fatty acids with 10 (capric acid) and 12 (lauric acid) carbon atoms, and may also contain caprylic acid (C8). The precise fatty acid composition is a critical quality attribute that influences the product's efficacy, stability, and intended application. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the qualitative and quantitative analysis of fatty acids. This application note provides a detailed protocol for the analysis of the fatty acid profile in C10-12 glycerides using GC-MS following derivatization to fatty acid methyl esters (FAMES).

Principle

The analysis of fatty acids by GC-MS requires a derivatization step to convert the non-volatile fatty acids into volatile FAMES. This is typically achieved through a transesterification reaction. The resulting FAMES are then separated based on their boiling points and polarity on a GC column and subsequently detected and quantified by a mass spectrometer. The mass spectrometer provides structural information for confident identification of each fatty acid methyl ester.

Experimental Protocols

Materials and Reagents

- C10-12 Glyceride Sample
- Methanol (anhydrous)
- Hexane (GC grade)
- Sodium methoxide (0.5 M in methanol)
- Internal Standard (IS): Heptadecanoic acid (C17:0) methyl ester solution (1 mg/mL in hexane)
- FAME Standard Mix (including methyl caprate, methyl laurate, and other relevant fatty acid methyl esters)
- Sodium chloride (saturated solution)
- Sodium sulfate (anhydrous)
- 2 mL glass vials with PTFE-lined caps
- Pasteur pipettes

Sample Preparation (Transesterification)

- Weigh approximately 20 mg of the C10-12 glyceride sample into a 2 mL glass vial.
- Add 100 μ L of the internal standard solution (C17:0 methyl ester, 1 mg/mL).
- Add 1 mL of 0.5 M sodium methoxide in methanol.
- Cap the vial tightly and vortex for 1 minute.
- Heat the vial at 60°C for 15 minutes in a heating block or water bath.
- Allow the vial to cool to room temperature.
- Add 1 mL of hexane and vortex for 1 minute.
- Add 1 mL of saturated sodium chloride solution and vortex for 30 seconds.

- Centrifuge the vial at 2000 rpm for 5 minutes to separate the layers.
- Carefully transfer the upper hexane layer containing the FAMES to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
- Transfer the dried hexane extract to a new GC vial for analysis.

GC-MS Instrumentation and Conditions

Parameter	Setting
Gas Chromatograph	Agilent 7890B GC or equivalent
Mass Spectrometer	Agilent 5977A MSD or equivalent
Column	DB-WAX (30 m x 0.25 mm, 0.25 μ m) or equivalent polar capillary column
Injector Temperature	250°C
Injection Volume	1 μ L
Injection Mode	Split (Split ratio 50:1)
Carrier Gas	Helium
Flow Rate	1.0 mL/min (Constant Flow)
Oven Program	Initial temperature 100°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min
Transfer Line Temp	250°C
Ion Source Temp	230°C
Quadrupole Temp	150°C
Ionization Mode	Electron Ionization (EI)
Electron Energy	70 eV
Mass Scan Range	m/z 40-400
Data Acquisition	Full Scan

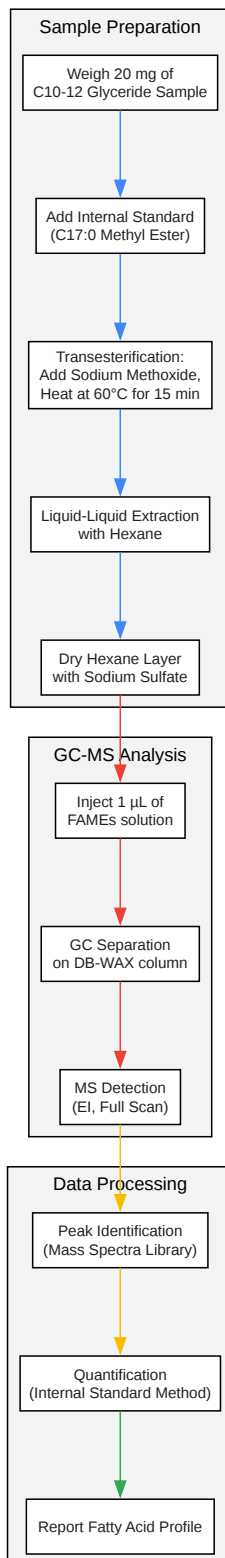
Data Presentation

The fatty acid composition of a representative C10-12 glyceride sample was analyzed using the described protocol. The results are summarized in the table below. Quantification was performed by comparing the peak area of each FAME to the peak area of the internal standard.

Fatty Acid	Retention Time (min)	Peak Area	Concentration (% of Total Fatty Acids)
Caprylic Acid (C8:0)	8.52	1.25E+07	5.8
Capric Acid (C10:0)	10.89	9.87E+07	45.9
Lauric Acid (C12:0)	13.15	1.01E+08	47.0
Myristic Acid (C14:0)	15.21	2.56E+06	1.2
Internal Standard (C17:0)	17.89	5.00E+07	N/A

Mandatory Visualization

GC-MS Analysis Workflow for C10-12 Glycerides

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Caption: Experimental workflow for the GC-MS analysis of fatty acid profiles in C10-12 glycerides.

Conclusion

The described GC-MS method provides a reliable and robust protocol for the determination of the fatty acid profile in C10-12 glycerides. The sample preparation is straightforward, and the chromatographic separation allows for accurate quantification of the major fatty acid components. This application note serves as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and characterization of medium-chain triglycerides.

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References

- 1. Triglycerides of medium-chain fatty acids: a concise review - PMC [pmc.ncbi.nlm.nih.gov]
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